REACTION_CXSMILES
|
C1[C:7](=[O:8])[NH:6][C:4](=O)[N:3]([CH:9]2[O:13]C(COP(OC3C(O)C(N4C(=O)NC(=O)C=C4)OC3CO)(O)=O)C(O)C2O)C=1.[NH3:38].OC1C=CC(CC(O)=O)=CC=1.[NH2:50][CH2:51][C:52]([OH:54])=O>>[NH:38]1[C:52](=[O:54])[C:51]2[NH:50][C:7](=[O:8])[NH:6][C:4]=2[NH:3][C:9]1=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |